molecular formula C19H21F3N2 B5635789 1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine

1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B5635789
M. Wt: 334.4 g/mol
InChI Key: KQEROGTWFRPRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown promise in the development of new drugs for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, particularly serotonin. This modulation may lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine can have a variety of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. These effects may be responsible for the compound's potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its high affinity for various receptors in the brain. This makes it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation of using this compound is its potential toxicity. Careful dosage and administration are necessary to avoid adverse effects.

Future Directions

There are several future directions for research on 1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders. Another area of interest is the study of the compound's mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of this compound.

Synthesis Methods

The synthesis of 1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of piperazine with benzyl chloride and 2-(trifluoromethyl)benzyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for various receptors in the brain, particularly the serotonin receptor. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-benzyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2/c20-19(21,22)18-9-5-4-8-17(18)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEROGTWFRPRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2-trifluoromethyl-benzyl)-piperazine

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